3-Isopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole
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Overview
Description
3-Isopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenyl-3-isopropyl-1H-pyrazole-5-amine with thiophosgene or phenyl isothiocyanate under mild conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of toxic reagents like thiophosgene.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like primary amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of thiourea derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-Isopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its isothiocyanate group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole involves its interaction with biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various molecular pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole
- 3-Isopropyl-5-thiocyanato-1-phenyl-1H-pyrazole
- 3-Isopropyl-5-amino-1-phenyl-1H-pyrazole
Uniqueness
3-Isopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole is unique due to its isothiocyanate group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
CAS No. |
1349718-33-7 |
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Molecular Formula |
C13H13N3S |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
5-isothiocyanato-1-phenyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C13H13N3S/c1-10(2)12-8-13(14-9-17)16(15-12)11-6-4-3-5-7-11/h3-8,10H,1-2H3 |
InChI Key |
IIMAVGPTRCIIEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N=C=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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